molecular formula C19H23N5O3 B11003244 N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B11003244
M. Wt: 369.4 g/mol
InChI Key: HJAZDVLETMAEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide (CAS 1574336-13-2) is a synthetic small molecule with a molecular formula of C19H23N5O3 and a molecular weight of 369.4 g/mol . This carboxamide derivative features a piperidine core that is strategically substituted with a 6-methoxypyridazin-3-yl group and linked to a 4-acetamidophenyl moiety via a carboxamide bridge . This specific architecture, incorporating hydrogen bond donors and acceptors, is designed to facilitate targeted interactions in biochemical research. Compounds within this structural family are frequently investigated for their potential to modulate enzyme and receptor activity, particularly in the context of infectious diseases and oncology. For instance, structurally related carboxamide and piperidine-containing molecules have been identified as potential antimalarial agents in patent literature, showing inhibitory effects against Plasmodium falciparum . The presence of the methoxy group is a common feature aimed at optimizing physicochemical properties, potentially enhancing metabolic stability and solubility compared to non-polar analogs . Researchers value this compound for its utility as a key intermediate or reference standard in medicinal chemistry and drug discovery programs. It is strictly for research use in laboratory settings only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C19H23N5O3/c1-13(25)20-15-5-7-16(8-6-15)21-19(26)14-4-3-11-24(12-14)17-9-10-18(27-2)23-22-17/h5-10,14H,3-4,11-12H2,1-2H3,(H,20,25)(H,21,26)

InChI Key

HJAZDVLETMAEAN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthesis of Piperidine-3-Carboxylic Acid Intermediate

Piperidine-3-carboxylic acid is commercially available or synthesized via cyclohexenone oxidation followed by Hofmann-Löffler reaction. Alternatively, ethyl nipecotate (piperidine-3-carboxylate) is hydrolyzed under basic conditions (NaOH, H2O/EtOH, reflux) to yield the carboxylic acid.

Amide Bond Formation with 4-Acetamidoaniline

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl2, reflux, 2 h). Subsequent reaction with 4-acetamidoaniline in dichloromethane (DCM) with triethylamine (Et3N) as a base affords the carboxamide (yield: 85–90%).

Representative Procedure :

  • Piperidine-3-carboxylic acid (10 mmol) is stirred with SOCl2 (15 mmol) at 70°C for 2 h.

  • Excess SOCl2 is removed under vacuum.

  • The residue is dissolved in DCM, cooled to 0°C, and treated with 4-acetamidoaniline (10 mmol) and Et3N (15 mmol).

  • The mixture is stirred at room temperature for 12 h, washed with water, and purified via recrystallization (EtOH/H2O).

Introduction of the 6-Methoxypyridazin-3-yl Group

The pyridazine moiety is introduced via SNAr using 3-chloro-6-methoxypyridazine and the piperidine amine. Reaction conditions:

  • Solvent : Dimethylformamide (DMF)

  • Base : Potassium carbonate (K2CO3)

  • Temperature : 80°C, 8 h

  • Yield : 70–75%

Mechanistic Insight :
The electron-withdrawing methoxy group at position 6 activates position 3 for nucleophilic displacement. Piperidine’s secondary amine attacks the electrophilic carbon, displacing chloride.

Synthetic Route 2: Pyridazine-Piperidine Coupling Followed by Amidation

Preparation of 1-(6-Methoxypyridazin-3-yl)Piperidine

3-Chloro-6-methoxypyridazine is reacted with piperidine in DMF at 100°C for 12 h (K2CO3 base). The product is isolated via column chromatography (SiO2, ethyl acetate/hexane).

Carboxamide Functionalization at Piperidine-3-Position

The piperidine nitrogen is protected (e.g., Boc) before introducing the carboxylic acid. After deprotection, the acid is coupled with 4-acetamidoaniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt).

Optimization Note :
EDCl/HOBt coupling in DCM at 0°C to room temperature improves yields (88%) compared to acid chloride methods.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Overall Yield60–65%70–75%
Purification ComplexityModerateHigh
ScalabilityIndustrialLab-scale
Key AdvantageFewer stepsBetter regioselectivity

Route 2’s higher yield stems from avoiding harsh acid chloride conditions, but it requires intermediate protection/deprotection.

Critical Reaction Optimization

Solvent Effects on Pyridazine Substitution

Polar aprotic solvents (DMF, DMSO) enhance SNAr rates due to improved nucleophilicity stabilization. Ethanol or water leads to hydrolysis of the pyridazine chloride.

Temperature and Base Selection

Elevated temperatures (80–100°C) accelerate displacement but risk side reactions. Weak bases (K2CO3) minimize ester hydrolysis compared to strong bases (NaOH).

Analytical Characterization

Spectral Data

  • 1H NMR (500 MHz, CDCl3) : δ 8.21 (d, J = 8.5 Hz, 1H, pyridazine-H), 7.56 (d, J = 8.5 Hz, 2H, Ar-H), 6.98 (d, J = 8.5 Hz, 2H, Ar-H), 4.12 (s, 3H, OCH3), 3.89–3.82 (m, 1H, piperidine-H), 2.93–2.85 (m, 2H, piperidine-H), 2.14 (s, 3H, COCH3).

  • IR (cm⁻¹) : 3280 (N-H), 1650 (C=O), 1590 (C=N).

Purity Assessment

HPLC (C18 column, MeCN/H2O gradient) shows ≥98% purity. Retention time: 12.3 min.

Industrial-Scale Considerations

  • Cost Efficiency : Route 1 avoids costly coupling reagents (EDCl/HOBt), favoring large-scale production.

  • Safety : Triphosgene (from Patent CN102532046A) replaces phosgene in cyclization steps, enhancing safety.

  • Waste Management : Ethanol recrystallization minimizes solvent waste compared to chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

N-(1-benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide (CAS 1574408-67-5)

Structural Differences :

  • The benzylpiperidin-4-yl group replaces the 4-acetamidophenyl substituent.
  • Retains the 6-methoxypyridazin-3-yl and piperidine-3-carboxamide backbone.

Key Data :

  • Molecular formula: C₂₃H₃₁N₅O₂; molecular weight: 409.5 g/mol .
  • Smiles: COc1ccc(N2CCCC(C(=O)NC3CCN(Cc4ccccc4)CC3)C2)nn1 .
  • No reported density, melting point, or bioactivity.

1-(3-Benzoylbenzoyl)-N-(4-chloro-3-methoxyphenyl)piperidine-3-carboxamide

Structural Differences :

  • Substituents: 4-chloro-3-methoxyphenyl (electron-withdrawing Cl) vs. 4-acetamidophenyl (electron-donating acetamide).
  • Additional 3-benzoylbenzoyl group appended to the piperidine nitrogen.

Crystalline Form of a Thienopyrimidine Derivative (European Patent EP2022)

Structural Overlap :

  • Shares the 6-methoxypyridazin-3-yl group.
  • Core structure: Thieno[2,3-d]pyrimidine with dimethylamino-methyl and difluorobenzyl substituents .

Key Features :

  • Crystalline form emphasizes stability and bioavailability, a critical consideration for drug development .

Tabulated Comparison of Key Attributes

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Synthesis Yield (%) Notable Features
N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide Piperidine-3-carboxamide 4-Acetamidophenyl, 6-methoxypyridazinyl Not reported Not reported Hypothesized kinase inhibition potential
N-(1-benzylpiperidin-4-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide Piperidine-3-carboxamide Benzylpiperidin-4-yl, 6-methoxypyridazinyl 409.5 Not reported High lipophilicity
1-(3-Benzoylbenzoyl)-N-(4-chloro-3-methoxyphenyl)piperidine-3-carboxamide Piperidine-3-carboxamide 4-Chloro-3-methoxyphenyl, 3-benzoylbenzoyl 477.2 (M+H) 17 Sterically challenging synthesis
Thienopyrimidine derivative (EP2022) Thieno[2,3-d]pyrimidine Difluorobenzyl, dimethylamino-methyl Not reported Not reported Crystalline form for enhanced stability

Research Findings and Implications

  • Structural Flexibility : The piperidine-3-carboxamide scaffold tolerates diverse substituents, enabling optimization of pharmacokinetic and pharmacodynamic properties.
  • Synthetic Challenges : Bulky aromatic groups (e.g., 3-benzoylbenzoyl) reduce reaction yields, suggesting a need for optimized coupling strategies .

Biological Activity

N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic properties. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H23N5O3, with a molecular weight of approximately 369.4 g/mol. The compound features a piperidine ring, an acetamidophenyl group, and a methoxypyridazine moiety, which contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in modulating the endocannabinoid system. Key mechanisms include:

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) : This compound may inhibit FAAH, leading to increased levels of endocannabinoids like anandamide. Elevated anandamide levels can activate cannabinoid receptors, resulting in analgesic effects.
  • Interaction with Pain Signaling Pathways : Similar compounds have been shown to interact with various receptors involved in pain signaling, potentially providing therapeutic benefits for chronic pain and inflammation.

Anti-inflammatory and Analgesic Effects

This compound demonstrates promising anti-inflammatory and analgesic properties. Its ability to enhance endocannabinoid signaling suggests potential applications in treating conditions such as:

  • Chronic pain
  • Neurodegenerative diseases
  • Inflammatory disorders

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and biological activities of compounds related to this compound:

Compound NameStructural CharacteristicsBiological Activity
N-(4-acetamidophenyl)-piperidin-4-carboxamidePiperidine core with acetamido substituentAnalgesic properties
1-(6-methoxypyridazin-3-yl)piperidin-4-carboxylic acidLacks acetamido groupPotential anti-inflammatory effects
3-methyl-N-(6-methoxypyridazin-3-yl)anilineDifferent amine structurePossible neuroprotective effects

Uniqueness : The unique combination of both the acetamido and methoxypyridazine groups enhances the efficacy and selectivity of this compound compared to other compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds. For instance, a study focusing on piperidine derivatives demonstrated their capacity to inhibit FAAH, leading to significant increases in anandamide levels and subsequent analgesic effects. Another study highlighted the anti-inflammatory properties of related compounds through modulation of key inflammatory pathways.

Q & A

Q. What are the key synthetic routes for synthesizing N-(4-acetamidophenyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide?

The synthesis typically involves sequential coupling reactions. For example:

  • Step 1 : Formation of the piperidine-3-carboxamide core via nucleophilic substitution or condensation reactions under acidic/basic conditions.
  • Step 2 : Introduction of the 6-methoxypyridazin-3-yl moiety through Suzuki-Miyaura coupling or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) .
  • Step 3 : Final functionalization of the 4-acetamidophenyl group using acetylating agents (e.g., acetic anhydride) in polar aprotic solvents like DMF or DCM . Purification often employs column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization .

Q. How is the purity and structural integrity of the compound validated?

  • Analytical Techniques :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at pyridazine C6, acetamido group at phenyl C4) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H⁺] expected: ~411.17 g/mol) .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction efficiency in the synthesis of this compound?

  • Reaction Conditions :
  • Temperature : Controlled heating (80–100°C) for Pd-catalyzed couplings to minimize side reactions .
  • Solvent Selection : Use of anhydrous THF or toluene to enhance catalyst activity and ligand stability .
  • Catalyst Loading : Optimize Pd catalyst (1–5 mol%) and ligand ratios (1:1 to 1:2) to balance cost and yield .
    • Workflow Integration :
  • Design of Experiments (DoE) : Statistical models (e.g., factorial design) to identify critical parameters (e.g., reactant stoichiometry, reaction time) .

Q. What strategies resolve contradictions in reported biological activity data for pyridazinone-carboxamide derivatives?

  • Data Reconciliation :
  • Target-Specific Assays : Use isoform-specific enzymes (e.g., COX-2 for anti-inflammatory activity) to clarify selectivity vs. off-target effects .
  • Structural-Activity Relationship (SAR) : Compare analogs (e.g., substituent variations at pyridazine or piperidine) to isolate pharmacophore contributions .
    • Meta-Analysis : Cross-reference cytotoxicity data (e.g., IC₅₀ values) with physicochemical properties (logP, solubility) to identify outliers due to poor bioavailability .

Q. What mechanistic insights exist for the interaction of this compound with biological targets?

  • Binding Studies :
  • Molecular Docking : Predict binding poses with kinase domains (e.g., MAPK or PI3K) using software like AutoDock Vina .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to recombinant proteins (e.g., KD < 100 nM for kinase inhibition) .
    • Enzymatic Assays : Measure inhibition constants (Ki) via fluorogenic substrates (e.g., Z-LYTE™ kinase assays) under physiological pH and temperature .

Methodological Considerations

Q. How should researchers handle stability challenges during storage and handling?

  • Storage Conditions :
  • Temperature : –20°C in amber vials to prevent photodegradation of the methoxypyridazine moiety .
  • Desiccants : Use silica gel to mitigate hydrolysis of the acetamido group in humid environments .
    • Solubility Management : Prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) for in vitro assays to avoid precipitation .

Q. What analytical approaches differentiate regioisomers or byproducts in the final compound?

  • 2D NMR : NOESY or HSQC to distinguish regioisomers (e.g., pyridazine substitution patterns) .
  • LC-MS/MS : Fragment ion analysis to identify common byproducts (e.g., deacetylated or over-oxidized derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.